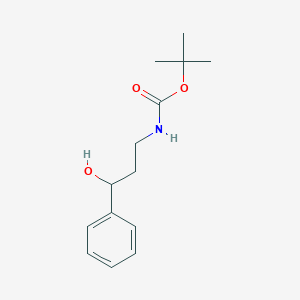

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMCJSCAZCSSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572721 | |

| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257892-43-6 | |

| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a valuable intermediate in organic synthesis. This document details two primary synthetic pathways, including experimental protocols and characterization data. The information is intended to assist researchers in the successful preparation and validation of this compound.

Introduction

This compound is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The presence of both a hydroxyl group and a protected amine makes this molecule a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and other bioactive compounds.

Synthesis Methodologies

Two common and effective methods for the synthesis of this compound are presented:

-

Boc Protection of 3-Amino-1-phenylpropan-1-ol: This method involves the direct protection of the amino group of the corresponding amino alcohol using di-tert-butyl dicarbonate (Boc anhydride).

-

Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate: This pathway involves the synthesis of a ketone precursor followed by its reduction to the desired secondary alcohol.

Synthesis Workflow Diagrams

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral building block of significant interest in pharmaceutical development. The primary focus is on a robust and widely utilized two-step synthesis involving the preparation of a key ketone intermediate followed by a highly selective asymmetric reduction.

Introduction

(S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a valuable chiral molecule employed in the synthesis of various biologically active compounds. Its stereochemistry is crucial for the efficacy and safety of the final drug substance. This document outlines the prevalent synthetic methodology, providing detailed experimental protocols, quantitative data, and a logical workflow diagram to aid researchers in its efficient preparation.

Prevailing Synthetic Strategy

The most common and effective strategy for the synthesis of (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate involves a two-stage process:

-

Synthesis of the Ketone Precursor : Preparation of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one.

-

Enantioselective Ketone Reduction : Asymmetric reduction of the ketone to the desired (S)-alcohol using the Corey-Bakshi-Shibata (CBS) reduction method.[1][2][3]

This approach is favored due to its high enantioselectivity, predictability, and the commercial availability of the required chiral catalysts.[1][2]

Data Presentation

Table 1: Synthesis of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3-Aminopropiophenone hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) | Dichloromethane (DCM) | 4 | 0 to rt | ~95 |

Table 2: Enantioselective Reduction of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one

| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one | (S)-2-Methyl-CBS-oxazaborolidine (10) | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 1-2 | -20 to 0 | >90 | >95 |

Experimental Protocols

Synthesis of 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one

This procedure details the protection of the amino group of 3-aminopropiophenone.

Materials:

-

3-Aminopropiophenone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 3-aminopropiophenone hydrochloride in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (NEt₃) dropwise to the suspension to neutralize the hydrochloride salt.

-

To the resulting mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel to obtain 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one as a solid.

Enantioselective Synthesis of (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of the ketone precursor to the target chiral alcohol. The reaction must be conducted under anhydrous conditions.[2][4]

Materials:

-

3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(tert-butoxycarbonylamino)-1-phenylpropan-1-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -20 °C.

-

Slowly add the (S)-2-methyl-CBS-oxazaborolidine solution (10 mol%) to the reaction mixture.

-

Stir the mixture for 10-15 minutes at -20 °C.

-

Add the borane-tetrahydrofuran complex (BH₃·THF) solution dropwise via a syringe pump over 1 hour, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.

References

An In-depth Technical Guide to the Preparation of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral building block of significant interest in pharmaceutical development. The primary and most efficient method involves a two-step sequence: the synthesis of the precursor ketone, tert-butyl (3-oxo-3-phenylpropyl)carbamate, via a Mannich reaction, followed by an asymmetric reduction to the desired chiral alcohol.

I. Synthetic Strategy Overview

The preferred synthetic route is a convergent two-step process that offers high enantioselectivity and good overall yields. The key steps are:

-

Mannich Reaction: Synthesis of the β-amino ketone precursor, tert-butyl (3-oxo-3-phenylpropyl)carbamate.

-

Asymmetric Reduction: Enantioselective reduction of the ketone to the desired (R)-alcohol using a chiral catalyst.

This approach is favored for its efficiency and the high degree of stereochemical control achievable in the reduction step.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate (Mannich Reaction)

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. In this synthesis, acetophenone, paraformaldehyde, and tert-butyl carbamate hydrochloride are reacted to produce the desired ketone precursor.

Experimental Protocol:

A mixture of acetophenone (1.0 equivalent), paraformaldehyde (1.2 equivalents), and tert-butyl carbamate hydrochloride (1.1 equivalents) in a suitable solvent such as isopropanol is heated to reflux. A catalytic amount of a strong acid, such as hydrochloric acid, is typically added to facilitate the reaction. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Asymmetric Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate

The enantioselective reduction of the prochiral ketone is the critical step in establishing the desired stereochemistry of the final product. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome.

Experimental Protocol:

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen), a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.0 - 1.5 equivalents) is added dropwise at a reduced temperature (typically 0 °C to -20 °C). The mixture is stirred for a short period to allow for the formation of the active catalyst complex. A solution of tert-butyl (3-oxo-3-phenylpropyl)carbamate (1.0 equivalent) in the same anhydrous solvent is then added slowly, maintaining the low temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The reaction is then quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute hydrochloric acid). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

III. Quantitative Data

The following tables summarize typical quantitative data for the two-step synthesis of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Table 1: Synthesis of tert-Butyl (3-oxo-3-phenylpropyl)carbamate via Mannich Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Reaction Time | Yield (%) |

| Acetophenone | Paraformaldehyde | tert-Butyl carbamate HCl | Isopropanol | Reflux | 4-8 h | 75-85 |

Table 2: Asymmetric Reduction of tert-Butyl (3-oxo-3-phenylpropyl)carbamate via CBS Reduction

| Substrate | Catalyst | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| tert-Butyl (3-oxo-3-phenylpropyl)carbamate | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -20 °C to 0 °C | 2-6 h | 85-95 | >95 |

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and the overall experimental workflow for the synthesis of (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Spectroscopic Data for tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3-hydroxy-3-phenylpropyl)carbamate, a key intermediate in various synthetic applications. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 5.95 | d, J=8.0 Hz | 1H | NH |

| 4.90 | m | 1H | CH -OH |

| 3.90 - 3.75 | m | 2H | CH ₂-NH |

| 2.95 | br s | 1H | OH |

| 2.10 - 1.95 | m | 2H | CH ₂-CH₂ |

| 1.40 | s | 9H | C(CH ₃)₃ |

Note: Data is for the closely related isomer, tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate, and is expected to be highly representative.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.3 | C =O (carbamate) |

| 139.8 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 127.9 | Ar-C H |

| 126.9 | Ar-C H |

| 80.3 | C (CH₃)₃ |

| 70.5 | C H-OH |

| 42.1 | C H₂-NH |

| 35.8 | C H₂-CH₂ |

| 28.5 | C(C H₃)₃ |

Note: Predicted values based on typical chemical shifts for the functional groups present.

Table 3: IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | O-H stretch |

| 3350 - 3250 | Medium | N-H stretch |

| 3030 | Medium | Ar C-H stretch |

| 2975 - 2850 | Strong | Aliphatic C-H stretch |

| 1685 | Strong | C=O stretch (carbamate) |

| 1520 | Strong | N-H bend |

| 1250, 1160 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 251.15 | [M]⁺, Molecular Ion |

| 195.12 | [M - C₄H₈]⁺ |

| 178.12 | [M - C₄H₉O]⁺ |

| 107.08 | [C₇H₇O]⁺ |

| 57.07 | [C₄H₉]⁺ |

Note: Predicted fragmentation pattern.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data was acquired in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to N-Boc-3-amino-3-phenyl-1-propanol and Its Stereoisomers

This technical guide provides an in-depth overview of N-Boc-3-amino-3-phenyl-1-propanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its nomenclature, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Alternative Names

N-Boc-3-amino-3-phenyl-1-propanol exists as a racemic mixture and as individual stereoisomers, the (S)- and (R)-enantiomers. A variety of synonyms and identifiers are used in literature and commercial listings. The following tables provide a comprehensive list of these alternative names and chemical identifiers.

Table 1: Alternative Names and Identifiers for (S)-N-Boc-3-amino-3-phenyl-1-propanol

| Type | Identifier |

| Systematic Name | tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate[1] |

| Common Names | (S)-N-Boc-3-amino-3-phenyl-1-propanol[1] |

| (S)-Boc-3-Amino-3-phenylpropan-1-ol[1] | |

| (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol[2][3] | |

| N-(tert-Butoxycarbonyl)-L-phenylalaninol[2][3][4] | |

| Boc-L-phenylalaninol[2][3][4] | |

| CAS Number | 66605-57-0[2][3][4] |

| MDL Number | MFCD00076976[2][3] |

| Beilstein/REAXYS | 3652004[2][3] |

| PubChem Substance ID | 24866394[2][3] |

Table 2: Alternative Names and Identifiers for (R)-N-Boc-3-amino-3-phenyl-1-propanol

| Type | Identifier |

| Systematic Name | tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate |

| Common Names | (R)-N-Boc-3-amino-3-phenyl-1-propanol |

| N-alpha-tert-Butyloxycarbonyl-D-phenylalaninol[5] | |

| (R)-2-(tert-Butyloxycarbonyl-amino)-3-phenyl-1-propanol[5] | |

| CAS Number | 106454-69-7[5] |

| MDL Number | MFCD00216472[5] |

Table 3: Alternative Names and Identifiers for Racemic N-Boc-3-amino-3-phenyl-1-propanol

| Type | Identifier |

| Systematic Name | tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate |

| Common Names | N-Boc-3-amino-3-phenyl-1-propanol |

| N-Boc-(+/-)-3-amino-3-phenylpropanal[6] | |

| CAS Number | 718611-17-7[1] |

Physicochemical Properties

The physical and chemical properties of N-Boc-3-amino-3-phenyl-1-propanol are crucial for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the (S)-enantiomer, which is more commonly documented.

Table 4: Physicochemical Data for (S)-N-Boc-3-amino-3-phenyl-1-propanol

| Property | Value |

| Molecular Formula | C14H21NO3[2][3][4] |

| Molecular Weight | 251.32 g/mol [2][3][4] |

| Melting Point | 94-96 °C[2][3] |

| Optical Activity | [α]20/D −27°, c = 1 in chloroform[2][3] |

| Assay | ≥98%[2][3] |

| Appearance | White to pale cream crystals or powder |

Synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol

The most common route for the synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol (also known as N-Boc-L-phenylalaninol) involves the reduction of the corresponding Boc-protected amino acid, N-Boc-L-phenylalanine.

Synthesis Pathway

The synthesis involves two main steps: the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine

This procedure is adapted from a standard method for the Boc protection of amino acids.[1]

-

Materials: L-phenylalanine, sodium hydroxide, water, tert-butyl alcohol, di-tert-butyl dicarbonate, pentane, potassium hydrogen sulfate.

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in water.

-

Add L-phenylalanine (1 equivalent) to the stirred solution at ambient temperature.

-

Add tert-butyl alcohol to the mixture.

-

To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour. A white precipitate may appear.

-

Continue stirring overnight at room temperature to bring the reaction to completion. The pH of the solution should be between 7.5 and 8.5.

-

Extract the reaction mixture twice with pentane. The organic phase is then extracted three times with a saturated aqueous sodium bicarbonate solution.

-

Combine all aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.

-

The product will precipitate as a white solid. Place the solution in a refrigerator overnight to maximize crystallization.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.

-

Step 2: Synthesis of (S)-N-Boc-3-amino-3-phenyl-1-propanol (N-Boc-L-phenylalaninol)

This procedure involves the reduction of the Boc-protected amino acid.

-

Materials: N-Boc-L-phenylalanine, methanol, lithium chloride, sodium borohydride, 2N hydrochloric acid, 2 mol/L sodium hydroxide solution, dichloromethane, water, saturated brine, ethyl acetate, n-heptane.

-

Procedure:

-

Add N-Boc-L-phenylalanine and lithium chloride (2.0 equivalents) to methanol and dissolve with stirring under a nitrogen atmosphere.

-

Cool the mixture to below 5 °C in an ice-water bath.

-

Add sodium borohydride (2.0 equivalents) in portions to the reaction solution.

-

Allow the reaction mixture to warm to room temperature and incubate. Monitor the reaction by TLC until the starting material has been consumed.

-

Cool the reaction mixture to below 5 °C in an ice-water bath and add water dropwise, followed by the dropwise addition of 2N hydrochloric acid to adjust the pH to 2-3.

-

Evaporate the majority of the solvent under reduced pressure.

-

Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with water and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude yellow oil.

-

Recrystallize the crude product from a 2:1 mixture of ethyl acetate and n-heptane to give the purified N-Boc-L-phenylalaninol.[5]

-

Conclusion

N-Boc-3-amino-3-phenyl-1-propanol is a key chiral intermediate with significant applications in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide has provided a detailed summary of its nomenclature, physicochemical properties, and a reliable experimental protocol for the synthesis of its (S)-enantiomer. The provided information aims to support researchers and scientists in their synthetic endeavors involving this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 5. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

The Sentinel in Synthesis: A Technical Guide to the Discovery and Application of Boc-Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group revolutionized peptide synthesis and complex molecule construction. Its ability to temporarily mask the reactivity of amine functionalities with high efficiency and selectivity has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic application of Boc-protected amino alcohols, crucial chiral building blocks in the development of modern therapeutics.

A Historical Perspective: The Dawn of Boc Protection

The landscape of peptide synthesis was significantly reshaped in the late 1950s with the introduction of the Boc protecting group. Prior to this, existing methods for amine protection often required harsh conditions for removal, limiting their utility in the synthesis of delicate molecules. In 1957, two seminal papers laid the groundwork for this new era. Anderson and McGregor, alongside McKay and Albertson, first described the use of t-butoxycarbonyl-amino acids in peptide synthesis. Shortly thereafter, the work of Louis A. Carpino further solidified the Boc group's importance, demonstrating its utility and paving the way for its widespread adoption.[1][2] The introduction of this acid-labile protecting group was a pivotal moment, enabling the development of orthogonal protection strategies that are now fundamental to modern organic synthesis.[3][4]

Synthesis of Boc-Protected Amino Alcohols

The preparation of Boc-protected amino alcohols can be broadly categorized into two main strategies: the reduction of a Boc-protected amino acid or the direct protection of a pre-existing amino alcohol.

Reduction of Boc-Protected Amino Acids

A common and reliable method for synthesizing chiral Boc-protected amino alcohols is the reduction of the corresponding Boc-protected amino acid. This approach preserves the stereochemistry of the starting material. The carboxylic acid is typically activated, often by conversion to a mixed anhydride or an ester, before reduction with a mild reducing agent like sodium borohydride.

Direct Protection of Amino Alcohols

Alternatively, an amino alcohol can be directly protected with a Boc group. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.[4] The choice of solvent and catalyst can influence the chemoselectivity of the reaction, especially in substrates with multiple nucleophilic groups.[3][5]

Data Presentation: Synthesis of Boc-Protected Amino Alcohols

The following table summarizes quantitative data for the synthesis of various Boc-protected amino alcohols, providing a comparative overview of different methodologies.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| L-Alanine | N-Boc-L-alaninol | 1. (Boc)₂O, NaOH, THF/H₂O, rt, 17h; 2. Isobutyl chloroformate, NMM, THF, -15°C; 3. NaBH₄, H₂O | ~70-80 (overall) | Inferred from multi-step syntheses |

| Ethanolamine | N-Boc-2-aminoethanol | (Boc)₂O, Dioxane/H₂O, NaOH, 0°C to rt, 12h | 95 | [6] |

| (S)-2-aminopropan-1-ol | N-Boc-L-alaninol | (Boc)₂O, Et₃N, CH₂Cl₂, rt, 5h | 92.2 | [7] |

| Various Amines/Amino Alcohols | N-Boc derivatives | (Boc)₂O, Catalyst-free, H₂O, rt | Excellent | [1][3] |

| Various Amines/Amino Alcohols | N-Boc derivatives | (Boc)₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), rt | High | [3] |

Deprotection of Boc-Protected Amino Alcohols

The removal of the Boc group is a critical step, and its facile cleavage under acidic conditions is a key advantage. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal solvent such as dioxane or diethyl ether.[2][8][9][10][11]

Data Presentation: Deprotection of Boc-Protected Amino Alcohols

This table provides a summary of quantitative data for the deprotection of Boc-protected amino alcohols under various acidic conditions.

| Starting Material | Product | Reagents and Conditions | Time | Yield (%) | Reference |

| N-Boc-amino acid/peptide | Free amine | 4M HCl in Dioxane, rt | 30 min | Quantitative | [2][10] |

| N-Boc-amino acid/peptide | Free amine | 25% TFA in DCM, rt | 2h | High | [9] |

| N-Boc-D-4-aminomethylphe(Boc)-OH | D-4-aminomethylphenylalanine dihydrochloride | TFA, DCM, Scavengers | 1-2h | >95 | [8] |

| Nα-Boc-D-4-aminomethylphe(Boc)-OH | H-D-4-aminomethylphe(Boc)-OH | 4M HCl in Dioxane | 2-4h | High | [8] |

Experimental Protocols

Synthesis of N-Boc-L-alaninol from L-Alanine

Step 1: Boc Protection of L-Alanine To a stirred solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.5 eq) is added at 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise. The reaction mixture is stirred at room temperature overnight. The mixture is then concentrated under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with cold 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-L-alanine, which can be used in the next step without further purification.

Step 2: Reduction to N-Boc-L-alaninol To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at -15 °C, isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. The mixture is stirred for 30 minutes. A solution of sodium borohydride (2.0 eq) in water is then added, and the reaction is stirred for an additional 2 hours at -15 °C. The reaction is quenched by the addition of 1N HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-L-alaninol.

Deprotection of N-Boc-L-alaninol using TFA

To a solution of N-Boc-L-alaninol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, trifluoroacetic acid (TFA, 10 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM three times to ensure complete removal of TFA. The resulting amine salt can be used directly or neutralized with a suitable base.

Mandatory Visualization: Boc-Protected Amino Alcohols in Drug Development

The strategic use of Boc-protected amino alcohols is pivotal in the synthesis of numerous pharmaceuticals. The following diagrams, generated using the DOT language, illustrate the critical role of these intermediates in the synthesis of the HIV protease inhibitor Amprenavir and the KRAS inhibitor Sotorasib.

Caption: Synthesis of Amprenavir highlighting the key Boc-protected amino alcohol intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

In-Depth Technical Guide to tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectral data of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, a chiral building block with potential applications in medicinal chemistry and drug development.

Core Physical Properties

Precise quantitative data for the physical properties of this compound are not widely available in publicly accessible databases. The (R)-enantiomer has been described as a colorless oil.[1] For structurally related compounds, predicted data is available and may offer some guidance. For instance, the predicted pKa of a similar dihydroxy analog, TERT-BUTYL [(1S,2S)-1-BENZYL-2,3-DIHYDROXYPROPYL]CARBAMATE, is 12.00±0.46.

| Property | Value | Source |

| Appearance | Colorless oil ((R)-enantiomer) | [1] |

| Molecular Formula | C₁₄H₂₁NO₃ | - |

| Molecular Weight | 251.32 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 3-amino-1-phenyl-1-propanol with a tert-butoxycarbonyl (Boc) group. A general and efficient method for the Boc protection of amines, including amino alcohols, utilizes di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

A representative experimental protocol for the synthesis of a structurally similar compound, tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate, is as follows:

Reaction: Protection of 3-(methylamino)-1-phenylpropan-1-ol with di-tert-butyl dicarbonate.

Materials:

-

3-(methylamino)-1-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry Dichloromethane (DCM)

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(methylamino)-1-phenylpropan-1-ol (1.0 equivalent) in dry dichloromethane.

-

Cool the solution to 0 °C.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic fractions and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the product.

This procedure can be adapted for the synthesis of this compound from 3-amino-1-phenyl-1-propanol.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of N-Boc protected amino alcohols.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-tert-butyl (3-hydroxy-3-phenylpropyl)carbamate has been reported.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22-7.30 | m | 4H | Aromatic protons |

| 7.14-7.21 | m | 1H | Aromatic proton |

| 6.72 | br. t | 1H | NH |

| 5.14 | d, J=4.4 Hz | 1H | CH-OH |

| 4.51 | - | - | - |

| 2.85-3.05 | m | 2H | CH₂-N |

| 1.60-1.75 | m | 2H | CH₂-C |

| 1.35 | s | 9H | C(CH₃)₃ |

Note: The assignment of the signal at 4.51 ppm was not specified in the source.

¹³C NMR and IR Spectroscopy

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and signaling pathways of this compound are limited. However, the core structure of 3-amino-1-phenylpropanol is found in various biologically active molecules. For instance, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been investigated as potent sodium channel blockers for the treatment of stroke.[2] Phenylpropanoids, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. The logical workflow for such an investigation is depicted in the following diagram.

References

- 1. US9133154B2 - Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders - Google Patents [patents.google.com]

- 2. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for determining its solubility. This includes a detailed experimental protocol and qualitative solubility information for structurally related compounds to offer directional insights.

Introduction to this compound

This compound is a carbamate derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in different organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Understanding its solubility profile is essential for chemists and pharmaceutical scientists working on the development of new chemical entities.

Solubility Data

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Structure | Solvent | Solubility |

| 3-Hydroxy-N-methyl-3-phenyl-propylamine | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | |

| Methanol | Slightly Soluble[1][2] | ||

| 3-amino-3-phenyl-1-propanol | Methanol | Soluble[3][4] |

Disclaimer: The data presented in Table 1 is for structurally related compounds and should be used as a preliminary guide only. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment

-

Compound: this compound (solid)

-

Solvents: A range of organic solvents of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl (3-hydroxy-3-phenylpropyl)carbamate as a versatile intermediate in organic synthesis, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols and key data are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a valuable building block in organic synthesis. The molecule incorporates a secondary alcohol, a phenyl group, and a Boc-protected amine, making it a trifunctional intermediate suitable for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent derivatization. This combination of features makes it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties and Spectroscopic Data

| Property | Data | Source |

| Molecular Formula | C₁₄H₂₁NO₃ | - |

| Molecular Weight | 251.32 g/mol | - |

| Appearance | Expected to be a white to off-white solid or a viscous oil | Analogues |

| CAS Number | 718611-17-7 ((S)-isomer of a constitutional isomer)[1] | MolPort[1] |

| Predicted ¹H NMR | Peaks corresponding to tert-butyl, phenyl, and propyl chain protons. | Prediction |

| Predicted ¹³C NMR | Resonances for carbonyl, aromatic, aliphatic carbons, and tert-butyl group. | Prediction |

| IR Spectroscopy (KBr) | Characteristic absorptions for O-H, N-H, C=O (carbamate), and C-H bonds. | Analogues |

Applications in Organic Synthesis

The primary application of this compound lies in its use as an intermediate in the synthesis of APIs. Its structural framework is present in several important drug molecules.

Intermediate in the Synthesis of Fluoxetine

A significant application of this compound is as a key intermediate in the synthesis of Fluoxetine, a widely used antidepressant.[2] The synthesis involves the protection of the primary amine of 3-amino-1-phenylpropan-1-ol as a Boc-carbamate, followed by etherification and subsequent reduction to introduce the N-methyl group and yield the final product.

Experimental Workflow: Synthesis of Fluoxetine via this compound

Caption: Synthetic pathway to Fluoxetine utilizing the target carbamate intermediate.

Precursor for Chiral Amines and Amino Alcohols

The chiral variants of this compound are valuable precursors for the enantioselective synthesis of 1,3-amino alcohols. These structural motifs are prevalent in a wide range of biologically active molecules and natural products. The Boc-protected amine allows for modifications at the hydroxyl group, and subsequent deprotection provides access to the free amine for further functionalization.

Potential in the Synthesis of Anti-inflammatory Agents

Derivatives of tert-butyl carbamates have been synthesized and evaluated for their anti-inflammatory activity.[3][4] By modifying the core structure of this compound, for instance, through esterification of the hydroxyl group or substitution on the phenyl ring, novel compounds with potential therapeutic properties can be developed.

Logical Relationship: Development of Anti-inflammatory Agents

Caption: Workflow for discovering novel anti-inflammatory agents.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and further reaction of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous N-methylated compound.[5]

Materials:

-

3-Amino-1-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-amino-1-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Analogous N-Methyl Compound): [5]

| Reactant | Molar Ratio | Yield |

| 3-(Methylamino)-1-phenylpropan-1-ol | 1.0 | |

| Di-tert-butyl dicarbonate | 1.1 | |

| Product | ~100% (quantitative) |

Protocol 2: O-Arylation in Fluoxetine Synthesis (Conceptual)

This conceptual protocol is based on the synthetic route to Fluoxetine.[2]

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride)

-

4-Fluorobenzotrifluoride

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere, add a strong base (1.1 eq) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding alkoxide.

-

Add 4-fluorobenzotrifluoride (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and quench carefully with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting urethane derivative by column chromatography.

Conclusion

This compound is a highly useful and adaptable intermediate in organic synthesis. Its application in the synthesis of the blockbuster drug Fluoxetine highlights its importance in the pharmaceutical industry. The presence of multiple functional groups allows for diverse chemical transformations, opening avenues for the creation of novel molecules with potential therapeutic value in areas such as inflammation. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry. valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

References

- 1. tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate | 718611-17-7 | Buy Now [molport.com]

- 2. US6025517A - Fluoxetine process from benzoylacetonitrile - Google Patents [patents.google.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

Application Notes: tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate as a Versatile Building Block in Pharmaceutical Synthesis

Introduction

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate and its derivatives are pivotal chiral building blocks in the synthesis of a variety of pharmaceuticals. The presence of a hydroxyl group and a Boc-protected amine on a propyl chain connected to a phenyl group offers multiple reaction sites for the construction of complex molecular architectures. This strategic positioning of functional groups makes it an ideal precursor for the synthesis of prominent drugs, particularly selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This document provides detailed application notes and experimental protocols for the utilization of this carbamate in the synthesis of key pharmaceutical agents such as (S)-Fluoxetine, (R)-Atomoxetine, and (S)-Duloxetine.

Core Applications in Drug Development

The primary application of this compound lies in its role as a key intermediate in the enantioselective synthesis of active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the hydroxyl group, while its facile removal under acidic conditions enables subsequent modification of the amine functionality.

Synthesis of (S)-Fluoxetine

(S)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression. The synthesis of the enantiomerically pure form often involves the use of a chiral precursor derived from this compound. A common strategy is the Mitsunobu reaction to introduce the aryloxy moiety, followed by deprotection and reduction of the carbamate to yield the final N-methylamine.

Quantitative Data for (S)-Fluoxetine Synthesis

| Step | Reaction | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Boc Protection | 3-(Methylamino)-1-phenylpropan-1-ol, Di-tert-butyl dicarbonate | tert-Butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate | Quantitative | N/A | [1] |

| 2 | Mitsunobu Reaction | This compound, 4-(Trifluoromethyl)phenol, DEAD, PPh₃ | N-[3(S)-phenyl-3-[4-(trifluoromethyl) phenoxy]propyl]carbamic acid tert-butyl ester | Not Specified | Not Specified | N/A |

| 3 | Reduction | N-[3(S)-phenyl-3-[4-(trifluoromethyl) phenoxy]propyl]carbamic acid tert-butyl ester, LiAlH₄ | (S)-Fluoxetine | Not Specified | >97% | N/A |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate

-

Dissolve 3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in dry dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous phase with DCM.

-

Combine the organic fractions and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the title compound as an oil.[1]

Protocol 2: Synthesis of (S)-Fluoxetine via Mitsunobu Reaction and Reduction

-

Dissolve this compound (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃) (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) (1.5 eq).

-

Allow the reaction to proceed at room temperature overnight.

-

Concentrate the reaction mixture and purify the crude product by column chromatography to obtain N-[3(S)-phenyl-3-[4-(trifluoromethyl) phenoxy]propyl]carbamic acid tert-butyl ester.

-

Dissolve the purified carbamate in anhydrous THF and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0 °C.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and concentrate the filtrate to yield (S)-Fluoxetine.

Experimental Workflow

References

Boc protection of 3-amino-1-phenylpropan-1-ol experimental protocol

Application Note: Boc Protection of 3-amino-1-phenylpropan-1-ol

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This document provides a detailed experimental protocol for the Boc protection of 3-amino-1-phenylpropan-1-ol to synthesize tert-butyl (3-hydroxy-3-phenylpropyl)carbamate.

The reaction proceeds via the nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (Boc₂O), leading to the formation of a stable carbamate.[1] The use of a base is common to facilitate the reaction, though catalyst-free conditions have also been reported.[1][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for this transformation.

Key Reaction:

Experimental Protocol

This protocol outlines the materials, setup, and procedure for the Boc protection of 3-amino-1-phenylpropan-1-ol.

Materials and Reagents:

-

3-amino-1-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-phenylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base (Optional): If a base is used, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) to the cooled solution.[1][5]

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[1][5]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

-

Work-up:

-

Add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[5]

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][5]

-

Purification (if necessary): The crude product, this compound, is often obtained in high purity. If further purification is required, column chromatography on silica gel can be performed.[4]

Data Summary

The following table summarizes the quantitative data for the experimental protocol.

| Parameter | Value | Reference |

| 3-amino-1-phenylpropan-1-ol | 1.0 equivalent | [1][5] |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | [1][5] |

| Base (e.g., TEA, DIPEA) | 1.2 - 3.0 equivalents (if used) | [1] |

| Solvent | Dichloromethane (DCM) | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [1][5] |

| Reaction Time | 4 - 6 hours | [1][5] |

| Typical Yield | High (often quantitative) | [5] |

Visualizations

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. youtube.com [youtube.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

Application of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate in the Synthesis of Bioactive Peptides

Introduction

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a valuable building block in peptide synthesis, particularly for the incorporation of a β-amino acid moiety into peptide chains. As a derivative of 3-amino-3-phenylpropanoic acid, its use allows for the creation of peptidomimetics with modified backbones. This modification can confer desirable properties to the resulting peptides, such as increased resistance to enzymatic degradation, altered conformational preferences, and novel biological activities. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it fully compatible with the well-established Boc-based solid-phase peptide synthesis (SPPS) strategy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptides, with a focus on their potential application as modulators of the mu-opioid receptor.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and Dichloromethane (DCM). |

Application Notes

The incorporation of this compound into a peptide sequence introduces a β-amino acid residue. This structural alteration from the natural α-amino acid backbone has several key implications for the resulting peptide:

-

Enhanced Proteolytic Stability: The modified peptide bond is often less susceptible to cleavage by proteases, leading to a longer biological half-life of the peptide.

-

Conformational Constraints: The additional methylene group in the backbone alters the torsional angles, influencing the secondary structure of the peptide. This can lead to the formation of unique helical or sheet-like structures.

-

Novel Biological Activity: By modifying the peptide's shape and stability, the introduction of this β-amino acid can result in altered or entirely new biological functions. Peptides containing 3-amino-3-phenylpropionamide derivatives have been shown to exhibit high affinity for the mu-opioid receptor, suggesting their potential as novel analgesic agents.[1]

Use in Solid-Phase Peptide Synthesis (SPPS):

This compound is well-suited for Boc-SPPS. The Boc group provides temporary protection of the amino functionality, which can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while the side chains of other amino acids are protected with more acid-stable groups (e.g., benzyl-based).[2] The hydroxyl group on the propyl chain may require protection depending on the synthesis strategy and the nature of the other amino acids in the sequence to prevent unwanted side reactions.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines the manual steps for the incorporation of this compound into a peptide chain on a solid support.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agent

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc-SPPS comparison)

-

Cleavage cocktail (e.g., HF or a TFA/scavenger mixture)[3][4]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Boc-Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.[5]

-

Washing: Wash the resin thoroughly with DCM, followed by DMF.

-

Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF.

-

Coupling:

-

Pre-activate a 3-fold molar excess of this compound with a coupling agent (e.g., DIC/HOBt or HBTU) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA (if using HBTU/HATU) and allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, remove the N-terminal Boc group.

-

Wash and dry the resin.

-

Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF or a high-TFA cocktail with scavengers like triisopropylsilane and water).[3][4]

-

-

Peptide Precipitation and Purification:

Quantitative Data Summary (Expected Ranges for SPPS):

While specific data for peptides containing this compound is limited in the public domain, the following table provides expected ranges for key parameters in SPPS based on general literature. Actual results will be sequence-dependent.

| Parameter | Expected Range |

| Coupling Efficiency | >99% (per step) |

| Crude Peptide Purity (post-cleavage) | 50-90% |

| Final Purity (post-HPLC) | >95-98% |

| Overall Yield (of purified peptide) | 10-40% |

Protocol 2: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to evaluate the affinity of a synthesized peptide containing the 3-amino-3-phenylpropyl moiety for the mu-opioid receptor.[8]

Materials:

-

Cell membranes expressing the human mu-opioid receptor

-

Synthesized peptide (test ligand)

-

[³H]-DAMGO (radiolabeled mu-opioid agonist)

-

Naloxone (non-selective opioid antagonist for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, a high concentration of naloxone, and membrane preparation.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the synthesized peptide, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizations

Boc-SPPS Workflow

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Mu-Opioid Receptor Signaling Pathway

References

- 1. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. bachem.com [bachem.com]

- 7. alfachemic.com [alfachemic.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Chiral Synthesis Utilizing tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral synthesis of valuable intermediates starting from tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate. This versatile starting material, containing a 1,3-amino alcohol motif, is a key building block for the synthesis of biologically active molecules and chiral ligands. The following sections detail its application in key synthetic transformations including oxidation, asymmetric reduction, and stereochemical inversion, providing researchers with the necessary protocols to generate diverse chiral molecules with high purity and stereoselectivity. Derivatives of 3-amino-3-phenylpropanol have shown potential as therapeutic agents, making these synthetic routes highly relevant for drug discovery and development.[1][2]

Oxidation to N-Boc-3-amino-1-phenylpropan-1-one

The selective oxidation of the secondary alcohol in this compound to the corresponding ketone is a crucial step for subsequent chiral modifications. Mild oxidation methods are required to avoid side reactions and preserve the Boc protecting group. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and broad functional group tolerance.[3][4][5]

Data Presentation: Oxidation of this compound

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dess-Martin Periodinane | Dichloromethane | Room Temp | 2-4 | >95 | [3][4][6] |

| Oxalyl chloride, DMSO, Et3N | Dichloromethane | -78 to Room Temp | 1-2 | >90 | [7][8] |

Experimental Protocol: Dess-Martin Periodinane Oxidation

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-3-amino-1-phenylpropan-1-one as a white solid.

Experimental Workflow: Oxidation

Asymmetric Reduction to Chiral N-Boc-3-amino-1-phenylpropan-1-ol

The prochiral ketone, N-Boc-3-amino-1-phenylpropan-1-one, can be enantioselectively reduced to either the (R) or (S) alcohol using a Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst and a borane source to deliver a hydride stereoselectively, resulting in high enantiomeric excess (e.e.).[9][10][11]

Data Presentation: Asymmetric Reduction of N-Boc-3-amino-1-phenylpropan-1-one

| Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | e.e. (%) | Product Configuration | Reference |

| (R)-Me-CBS Oxazaborolidine | BH₃·SMe₂ | THF | -20 to Room Temp | >90 | >98 | (S)-alcohol | [12][13] |

| (S)-Me-CBS Oxazaborolidine | BH₃·SMe₂ | THF | -20 to Room Temp | >90 | >98 | (R)-alcohol | [12][13] |

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

N-Boc-3-amino-1-phenylpropan-1-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add (R)-Me-CBS catalyst (0.1 eq, 1 M in toluene).

-

Cool the flask to -20 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir for 10 minutes.

-

Dissolve N-Boc-3-amino-1-phenylpropan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure. Add ethyl acetate and 1 M HCl.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield enantiomerically enriched tert-Butyl ((1S)-3-hydroxy-1-phenylpropyl)carbamate. The enantiomeric excess can be determined by chiral HPLC.

Logical Pathway: Oxidation Followed by Asymmetric Reduction

Stereochemical Inversion via Mitsunobu Reaction

For applications requiring the opposite stereoisomer of a readily available chiral starting material, the Mitsunobu reaction provides a reliable method for the inversion of the secondary alcohol's stereocenter.[14][15] This reaction proceeds via an SN2 mechanism, ensuring a clean inversion of configuration.[16] A common protocol involves activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, followed by displacement with a nucleophile like p-nitrobenzoic acid. Subsequent hydrolysis of the resulting ester yields the inverted alcohol.

Data Presentation: Mitsunobu Inversion of Chiral this compound

| Starting Material | Nucleophile | Reagents | Solvent | Yield (%) (two steps) | e.e. (%) | Reference |

| (S)-Alcohol | p-Nitrobenzoic acid | PPh₃, DIAD; K₂CO₃ | THF | 70-85 | >99 | [16][17] |

| (R)-Alcohol | p-Nitrobenzoic acid | PPh₃, DIAD; K₂CO₃ | THF | 70-85 | >99 | [16][17] |

Experimental Protocol: Mitsunobu Inversion

Materials:

-

(S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

-

Triphenylphosphine (PPh₃)

-

p-Nitrobenzoic acid

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure: Step 1: Esterification with Inversion

-

Dissolve (S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude residue directly by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain the intermediate p-nitrobenzoate ester.

Step 2: Hydrolysis to the Inverted Alcohol

-

Dissolve the purified ester from Step 1 in a 3:1 mixture of methanol and water.

-

Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield (R)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate.

Experimental Workflow: Stereochemical Inversion

References

- 1. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]